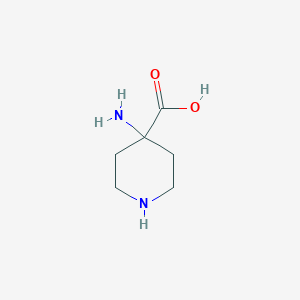

4-Aminopiperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminopiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHABBYNLBYZCKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363851 |

Source

|

| Record name | 4-Aminopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40951-39-1 |

Source

|

| Record name | 4-Aminopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Aminopiperidine-4-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminopiperidine-4-carboxylic acid is a pivotal, non-proteinogenic amino acid derivative utilized as a constrained scaffold in medicinal chemistry. Its rigid piperidine framework, featuring both a primary amine and a carboxylic acid at the C4 position, offers a unique three-dimensional architecture for the design of novel therapeutics. This guide provides a detailed overview of its core physicochemical properties, offering essential data and standardized experimental protocols to support its application in drug discovery and development.

Chemical Structure and Core Properties

The fundamental characteristics of this compound are dictated by its molecular structure, which combines a basic amino group, an acidic carboxyl group, and a cyclic aliphatic ring. This arrangement influences its ionization state, lipophilicity, and solubility, which are critical parameters for predicting its pharmacokinetic and pharmacodynamic behavior.

Caption: Logical relationship between the structure of this compound and its key physicochemical properties.

Physicochemical Data Summary

| Property | Value | Method | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | - | PubChem[1] |

| Molecular Weight | 144.17 g/mol | - | PubChem[1] |

| pKa (Carboxylic Acid) | ~2.0 - 3.0 | Illustrative Estimate | - |

| pKa (Amino Group) | ~9.5 - 10.5 | Illustrative Estimate | - |

| LogP (XLogP3-AA) | -3.5 | Computed | PubChem[1] |

| Aqueous Solubility | Water-soluble | Qualitative | Journal of Organic Chemistry[2] |

| Hydrogen Bond Donors | 3 | Computed | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | Computed | PubChem[1] |

Standardized Experimental Protocols

To ensure consistency and reproducibility in research, the following detailed protocols for determining key physicochemical parameters are provided.

Protocol for pKa Determination via Potentiometric Titration

This method is used to determine the acid dissociation constants (pKa) of the ionizable functional groups by monitoring pH changes during titration with a strong acid and base.

Caption: Experimental workflow for determining pKa values using potentiometric titration.

Methodology:

-

Preparation: A solution of this compound (e.g., 0.01 M) is prepared in a solution of constant ionic strength (e.g., 0.15 M KCl). The pH meter is calibrated using standard buffers.

-

Titration: The solution is first titrated with a standardized strong acid (e.g., 0.1 M HCl) to protonate all functional groups and determine the pKa of the basic amino group. A separate, fresh aliquot is then titrated with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic carboxyl group.

-

Data Collection: The pH of the solution is recorded after each incremental addition of titrant, allowing the solution to equilibrate before each measurement.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence points are identified from the inflection points of the curve (or the peaks of the first derivative plot). The pKa value for each functional group corresponds to the pH at the half-equivalence point.

Protocol for Aqueous Solubility Determination via Shake-Flask Method

This protocol, based on the OECD 105 guideline, is the gold standard for determining the saturation solubility of a compound in water.

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, inert flask.

-

Agitation: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary test can establish the required equilibration time.

-

Phase Separation: After agitation, the suspension is allowed to stand to permit phase separation. An aliquot of the aqueous phase is then carefully removed and filtered (using a filter that does not bind the analyte) or centrifuged to remove all undissolved solids.

-

Quantification: The concentration of the dissolved compound in the clear aqueous filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting concentration represents the aqueous solubility.

Conclusion

This compound presents a compelling scaffold for drug design, characterized by its high polarity and constrained conformation. Its zwitterionic nature at physiological pH, inferred from its functional groups, suggests good aqueous solubility, a property that is highly advantageous for drug development. The computed low logP value further reinforces its hydrophilic character. While precise experimental pKa values require determination via the standardized protocols outlined herein, the established molecular formula, weight, and hydrophilic nature provide a solid foundation for its strategic incorporation into advanced medicinal chemistry programs.

References

A Comprehensive Technical Guide to 4-Aminopiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 4-Aminopiperidine-4-carboxylic acid, a pivotal building block in medicinal chemistry. This document outlines its chemical identifiers, synthesis methodologies, and its role in biologically relevant signaling pathways.

Core Chemical Data

This compound is a non-proteinogenic amino acid characterized by a piperidine ring substituted at the 4-position with both an amino group and a carboxylic acid. This unique structure imparts conformational rigidity, making it a valuable scaffold in the design of peptidomimetics and other bioactive molecules.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.

| Identifier | Value |

| CAS Number | 40951-39-1[1] |

| PubChem CID | 1514306[2] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₆H₁₂N₂O₂[1] |

| Molecular Weight | 144.17 g/mol [1] |

| InChI | InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10)[2] |

| InChIKey | KHABBYNLBYZCKP-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1CNCCC1(C(=O)O)N[2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process involving the Bucherer-Bergs reaction to form a hydantoin intermediate, followed by hydrolysis. This method utilizes a protected 4-piperidone derivative as the starting material.

Experimental Protocol: Bucherer-Bergs Synthesis

This protocol outlines the synthesis starting from a suitable N-protected 4-piperidone.

Step 1: Synthesis of the Spirohydantoin Intermediate

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with the N-protected 4-piperidone, ammonium carbonate, and a suitable solvent such as a mixture of methanol and water.

-

Addition of Cyanide: A solution of potassium cyanide or sodium cyanide in water is added dropwise to the stirred mixture.[3] Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment and quench any residual cyanide with bleach before disposal.

-

Reaction Conditions: The reaction mixture is typically heated to 60-70°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated spirohydantoin product is collected by filtration. The solid is washed with water and dried to yield the crude intermediate.

Step 2: Hydrolysis of the Spirohydantoin to this compound

-

Hydrolysis: The isolated spirohydantoin is suspended in a strong aqueous base, such as sodium hydroxide or potassium hydroxide, and heated at reflux.

-

Reaction Monitoring: The progress of the hydrolysis is monitored until the hydantoin ring is completely opened to form the amino acid.

-

Neutralization and Isolation: The reaction mixture is cooled and then neutralized with a strong acid (e.g., HCl) to the isoelectric point of the amino acid, leading to its precipitation.

-

Purification: The precipitated this compound is collected by filtration, washed with cold water, and then with a water-miscible organic solvent like ethanol to remove impurities. The final product is dried under vacuum.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Bucherer-Bergs synthesis of this compound.

Biological Significance and Signaling Pathways

Derivatives of this compound are integral components of various pharmacologically active compounds. Notably, they serve as scaffolds for the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.[5][6]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, ultimately leading to the cellular responses.

In many cancers, components of the PI3K/Akt pathway are mutated or overexpressed, leading to its constitutive activation and promoting uncontrolled cell growth and survival.[8] Piperidine-containing molecules, often incorporating the this compound scaffold, have been developed as potent and selective inhibitors of PI3K or Akt, thereby blocking this aberrant signaling.[5][6]

PI3K/Akt Signaling Pathway Diagram

The diagram below depicts a simplified representation of the PI3K/Akt signaling pathway and highlights the points of inhibition by drugs derived from the this compound scaffold.

References

- 1. This compound 97% | CAS: 40951-39-1 | AChemBlock [achemblock.com]

- 2. This compound | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure and Conformation of 4-Aminopiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopiperidine-4-carboxylic acid is a conformationally constrained, cyclic α-amino acid analogue that has garnered significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold serves as a valuable building block for introducing specific conformational preferences into peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the structure, conformation, synthesis, and applications of this compound, with a focus on experimental and computational data relevant to researchers in the field.

Molecular Structure and Physicochemical Properties

This compound possesses a piperidine ring substituted at the 4-position with both an amino group and a carboxylic acid group. This unique geminal disubstitution pattern imparts a high degree of conformational restriction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 144.17 g/mol | --INVALID-LINK-- |

| CAS Number | 40951-39-1 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| SMILES | C1CNCCC1(C(=O)O)N | --INVALID-LINK-- |

Synthesis

A well-established method for the synthesis of a protected form of this compound, specifically 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, proceeds via a multi-step sequence starting from 4-piperidone monohydrate hydrochloride. This method, detailed in Organic Syntheses, provides a practical route to this valuable building block.[1]

Experimental Protocol: Synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

Step 1: Formation of Piperidine-4-spiro-5'-hydantoin A solution of potassium cyanide in water is added dropwise to a stirred mixture of 4-piperidone monohydrate hydrochloride and ammonium carbonate in methanol and water. The reaction mixture is stirred at room temperature for 48 hours. The resulting precipitate is collected by filtration to yield piperidine-4-spiro-5'-hydantoin.[1]

Step 2: Boc Protection of the Piperidine Nitrogen To a suspension of piperidine-4-spiro-5'-hydantoin in acetonitrile, triethylamine and di-tert-butyl dicarbonate are added, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred for 72 hours, and the product, 1-tert-butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl)hydantoin), is collected by filtration.[1]

Step 3: Hydrolysis to the Amino Acid The protected hydantoin is suspended in a mixture of tetrahydrofuran (THF) and a 2.0 M potassium hydroxide solution and stirred for 4 hours. After an aqueous workup and acidification, the desired product, 4-amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid, is obtained as a white solid.[1]

References

4-Aminopiperidine-4-carboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminopiperidine-4-carboxylic acid, a pivotal building block in medicinal chemistry and drug development. The document details its physicochemical properties, provides a thorough experimental protocol for its synthesis, and illustrates the synthetic pathway.

Core Physicochemical Data

This compound is a non-proteinogenic, cyclic alpha,alpha-disubstituted amino acid. Its unique rigid structure makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules.

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 40951-39-1 |

Synthetic Protocol

The synthesis of this compound and its derivatives is a multi-step process that is crucial for its application in pharmaceutical development. The following protocol is adapted from established methodologies, commencing with the readily available 4-piperidone monohydrate hydrochloride. This pathway involves the formation of a hydantoin intermediate, followed by protection and subsequent hydrolysis to yield the desired amino acid.

Experimental Protocol: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

This protocol outlines a key step in rendering this compound suitable for further synthetic manipulations through N-protection.

Step 1: Formation of Piperidine-4-spiro-5'-hydantoin

-

In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in a mixture of methanol (250 mL) and deionized water (150 mL).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Slowly add a solution of potassium cyanide (26.7 g, 410 mmol) in deionized water (100 mL) to the reaction mixture over a period of 10 minutes. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours.

-

Concentrate the resulting suspension by rotary evaporation at 40°C to a volume of approximately 300 mL.

-

Cool the solution to 10°C to precipitate a white solid. Collect the solid by suction filtration.

-

Further concentrate the filtrate to 200 mL to obtain a second crop of the product.

-

Wash the combined solid with four 25-mL portions of deionized water and dry to yield piperidine-4-spiro-5'-hydantoin.

Step 2: Boc-Protection of the Hydantoin

Details for this subsequent step can be found in advanced organic synthesis literature and are performed to facilitate further reactions.

Step 3: Hydrolysis to 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

-

Suspend the Boc-protected hydantoin (40.0 g) in tetrahydrofuran (THF, 340 mL) in a round-bottomed flask.

-

Add a 2.0M potassium hydroxide solution (340 mL) in one portion.

-

Stopper the flask and stir the mixture vigorously for 4 hours.

-

Pour the reaction mixture into a separatory funnel for further workup and purification to yield the final product.

Caption: Synthetic workflow for 4-Amino-1-Boc-piperidine-4-carboxylic acid.

Applications in Drug Discovery and Development

This compound and its derivatives are instrumental as building blocks in the synthesis of novel therapeutic agents.[2] Its rigid cyclic structure is utilized to constrain the conformation of peptides, which can lead to enhanced biological activity and stability.

Key research areas where this compound is employed include:

-

Neurological Disorders: The piperidine scaffold is a common feature in centrally acting drugs. Derivatives of this compound are synthesized and evaluated for their potential in treating various neurological and psychiatric conditions.[2]

-

Antifungal Agents: This scaffold has been identified as a promising lead structure for the development of new antifungal drugs.[3] Studies have shown that certain derivatives can target ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[3]

-

Antimicrobial Peptides: Incorporation of this compound into antimicrobial peptides has been shown to enhance their helical structure and resistance to enzymatic degradation, which are desirable properties for therapeutic peptides.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Aminopiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Aminopiperidine-4-carboxylic acid, a key building block in medicinal chemistry. Understanding these fundamental physicochemical properties is critical for its effective application in drug discovery and development, from early-stage screening to formulation. This document outlines the known characteristics of this compound and provides detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is a cyclic, α,α-disubstituted amino acid. Its structure, featuring both a primary amine and a carboxylic acid on a piperidine ring, results in zwitterionic properties that significantly influence its solubility. The Boc-protected analogues, such as 1-Boc-4-aminopiperidine-4-carboxylic acid, are also widely used in synthesis and exhibit different solubility and stability profiles due to the presence of the lipophilic tert-butoxycarbonyl (Boc) group.

Table 1: Physical and Chemical Properties of this compound and its Boc-Protected Analogue

| Property | This compound | 1-Boc-4-aminopiperidine-4-carboxylic acid |

| CAS Number | 40951-39-1[1][2][3] | 183673-71-4[4] |

| Molecular Formula | C6H12N2O2[1][2][3] | C11H20N2O4 |

| Molecular Weight | 144.17 g/mol [1][2][3] | 244.29 g/mol [4] |

| Appearance | White Powder | White Powder[4] |

| Melting Point | 305-308°C[4] | 289-294°C[4][5] |

| pKa (Predicted) | Not Available | 2.15 ± 0.20[6] |

Solubility Profile

Aqueous Solubility

The zwitterionic nature of this compound suggests good water solubility, particularly at neutral pH. The presence of both an acidic (carboxylic acid) and a basic (amino) group allows it to be soluble in aqueous media across a range of pH values. For its hydrochloride salt, good solubility is also noted, which is advantageous for formulation.[7][8]

Organic Solvent Solubility

Solubility in organic solvents is more limited for the parent compound due to its polarity. However, for synthetic applications, solubility in polar organic solvents is observed. The Boc-protected form, 1-Boc-4-aminopiperidine-4-carboxylic acid, exhibits improved solubility in a wider range of organic solvents due to the lipophilic nature of the Boc group.

Table 2: Qualitative Solubility of this compound and its Boc-Protected Analogue

| Solvent | This compound | 1-Boc-4-aminopiperidine-4-carboxylic acid |

| Water | Soluble | Insoluble (< 0.1 mg/mL)[9] |

| Methanol | Soluble[4] | Soluble (2.5 mg/mL with heating)[4][6][9] |

| Ethanol | Insoluble | Data not readily available |

| DMSO | Data not readily available | Data not readily available |

| DMF | Data not readily available | Data not readily available |

| PBS (pH 7.4) | Expected to be soluble | Data not readily available, but can be measured using nephelometry or UV/Vis spectroscopy.[10] |

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and application in multi-step syntheses.

Storage and Handling

For long-term storage, it is recommended to store the compound at -20°C.[4] For short-term storage, room temperature is acceptable.[4] It should be kept in a dark place and sealed in a dry environment.[6] The hydrochloride salt is also noted for its stability, facilitating easier handling.[7][8] The Boc-protected analogue is generally stable under recommended storage conditions.[4]

Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12][13] Common degradation pathways for amino acids include hydrolysis, oxidation, and photodecomposition.

-

Hydrolysis: The amide bonds in peptides formed from this amino acid could be susceptible to hydrolysis under acidic or basic conditions. The parent compound itself is generally stable to hydrolysis.

-

Oxidation: The amino group can be susceptible to oxidation.

-

Thermal Degradation: For the Boc-protected analogue, thermal gravimetric analysis (TGA) shows a decomposition onset at 152°C.[10]

-

Photostability: As a standard practice, photostability should be evaluated as part of forced degradation studies.[13]

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial.

-

Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Seal the vial and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the vial to ensure excess solid remains, indicating a saturated solution.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

The solubility is reported in mg/mL or µg/mL.

Forced Degradation and Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method.

Objective: To identify potential degradation products and establish a chromatographic method that can resolve the parent compound from its degradants.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC grade water, acetonitrile, and methanol

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or UV detector

Procedure:

1. Preparation of Stressed Samples:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven for a specified time.

-

Photodegradation: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

2. HPLC Method Development:

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where the compound and potential degradants have significant absorbance. A PDA detector is useful for assessing peak purity.

-

Optimization: The gradient, flow rate, and column temperature are optimized to achieve good resolution between the parent peak and all degradation peaks.

3. Analysis of Stressed Samples:

-

Inject the prepared stressed samples into the optimized HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

-

Assess the peak purity of the parent compound in the presence of its degradants to ensure the method is stability-indicating.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains limited in publicly accessible literature, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers and drug development professionals to characterize this important molecule. Adherence to these methodologies will ensure the generation of reliable data, facilitating informed decisions in the synthesis, formulation, and development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. This compound 97% | CAS: 40951-39-1 | AChemBlock [achemblock.com]

- 3. This compound | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. 1-Boc-4-氨基哌啶-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 183673-71-4 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pharmtech.com [pharmtech.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 11. longdom.org [longdom.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

The Genesis and Evolution of a Privileged Scaffold: A Technical Guide to 4-Aminopiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopiperidine-4-carboxylic acid, a cyclic α,α-disubstituted amino acid, stands as a pivotal building block in modern medicinal chemistry. Its rigid piperidine framework, coupled with the dual functionality of an amino and a carboxylic acid group at the C4 position, offers a unique conformational constraint that has proven invaluable in the design of therapeutic agents with enhanced potency and selectivity. This technical guide delves into the discovery, historical development, and key synthetic methodologies of this important scaffold, providing researchers with a comprehensive understanding of its origins and utility.

Discovery and Historical Context

The first reported synthesis of a derivative of this compound can be traced back to the work of Jacobsen et al. in 1980, who utilized a Strecker synthesis approach starting from 4-piperidone precursors.[1] This initial work laid the foundation for accessing this unique structural motif.

However, it was the 1996 publication by Wysong, Hammer, and coworkers in The Journal of Organic Chemistry that brought this compound to the forefront of peptide and medicinal chemistry.[2][3] Their research highlighted its potential as a cyclic, α,α-disubstituted amino acid for the preparation of water-soluble, highly helical peptides. This work demonstrated that the incorporation of this constrained amino acid could induce stable secondary structures in peptides, a critical aspect for modulating biological activity.

Since these seminal contributions, this compound and its derivatives, particularly the N-Boc protected form (4-amino-1-Boc-piperidine-4-carboxylic acid), have become indispensable tools in drug discovery. The piperidine scaffold is a privileged structure found in numerous biologically active molecules. The ability to introduce diverse substituents on the piperidine nitrogen and utilize the amino and carboxylic acid functionalities for further chemical elaboration has led to its incorporation into a wide array of therapeutic candidates, including:

-

SIRT2 inhibitors

-

Melanin-concentrating hormone receptor 1 antagonists

-

Bradykinin hB2 receptor antagonists

-

Neurokinin-1 receptor ligands

-

Cognition enhancers

-

N-type calcium channel blockers

-

CCR5 antagonists for HIV-1 entry inhibition

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commonly used N-Boc protected derivative is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40951-39-1 | [4][5] |

| Molecular Formula | C₆H₁₂N₂O₂ | [4][5] |

| Molecular Weight | 144.17 g/mol | [4][5] |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water | |

| pKa (predicted) | Amino group: ~10.5, Carboxylic acid: ~2.5 |

Table 2: Physicochemical Properties of 4-Amino-1-Boc-piperidine-4-carboxylic Acid

| Property | Value | Source |

| CAS Number | 183673-71-4 | [6][7] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [6] |

| Molecular Weight | 244.29 g/mol | [6] |

| Appearance | White solid | [6] |

| Melting Point | 289-294 °C | [6] |

| Solubility | Soluble in polar organic solvents |

Key Synthetic Methodologies

The synthesis of this compound and its derivatives has been approached through several key synthetic strategies. The two most prominent methods are the Strecker synthesis and the Ugi four-component reaction.

Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids. In the context of this compound, the synthesis commences with a protected 4-piperidone derivative. The key steps involve the formation of an α-aminonitrile intermediate, followed by hydrolysis to the desired amino acid.

Caption: Strecker synthesis pathway for this compound.

This protocol is adapted from a similar synthesis reported in Organic Syntheses and represents a common approach to the core intermediate.[8]

Caution: Potassium cyanide is highly toxic. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-piperidone monohydrate hydrochloride (1.0 eq) and ammonium carbonate (2.1 eq) in a mixture of methanol and deionized water. Stir at room temperature until all solids dissolve.

-

Addition of Cyanide: Prepare a solution of potassium cyanide (2.1 eq) in deionized water. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Reaction: Seal the flask and stir the mixture at room temperature for 48 hours.

-

Workup and Isolation: Concentrate the reaction mixture by rotary evaporation. Cool the resulting solution to precipitate the crude product. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with deionized water to afford the piperidine-4-spiro-5'-hydantoin as a white solid.

Hydrolysis of the resulting hydantoin under acidic or basic conditions yields the desired this compound.

Ugi Four-Component Reaction

The Ugi four-component reaction is a powerful one-pot method for the synthesis of α-acetamidoamides. This reaction has been successfully applied to the synthesis of derivatives of this compound, offering a convergent and efficient route to complex molecules.

Caption: Ugi four-component reaction for the synthesis of this compound derivatives.

This is a generalized protocol based on literature descriptions.

-

Reaction Setup: To a solution of the N-protected 4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol), add the primary amine (1.0 eq) and the carboxylic acid (1.0 eq).

-

Reaction Initiation: Stir the mixture at room temperature for a short period to allow for imine formation.

-

Addition of Isocyanide: Add the isocyanide (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 24-48 hours.

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography or recrystallization to yield the desired Ugi product.

Subsequent hydrolysis of the amide and ester functionalities of the Ugi product can yield the core this compound structure.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 3: Spectroscopic Data for 4-Amino-1-Boc-piperidine-4-carboxylic Acid

| Technique | Key Features |

| ¹H NMR | δ ~3.5-1.4 ppm (piperidine ring protons), δ ~1.4 ppm (Boc methyl protons) |

| ¹³C NMR | δ ~175 ppm (carboxylic acid carbonyl), δ ~155 ppm (Boc carbonyl), signals for piperidine ring carbons |

| IR (cm⁻¹) | ~3300-2500 (broad, O-H and N-H stretch), ~1720-1680 (C=O stretch of carboxylic acid and Boc group) |

| Mass Spec | [M+H]⁺ at m/z = 245.15 |

Conclusion

This compound has evolved from a synthetic curiosity to a cornerstone of modern drug discovery. Its unique structural features provide a robust platform for the design of conformationally constrained peptides and small molecules with significant therapeutic potential. The pioneering synthetic work, from the early Strecker-type approaches to the more recent multicomponent reactions, has provided chemists with a versatile toolkit to access this valuable scaffold. As the quest for novel therapeutics continues, the strategic application of this compound and its derivatives is poised to remain a fruitful area of research, enabling the development of next-generation medicines.

References

- 1. This compound hydrobromide | 76508-55-9 | Benchchem [benchchem.com]

- 2. This compound: A Cyclic alpha,alpha-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97% | CAS: 40951-39-1 | AChemBlock [achemblock.com]

- 6. 1-Boc-4-aminopiperidine-4-carboxylic acid 97 183673-71-4 [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The 4-Aminopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminopiperidine scaffold has emerged as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds targeting a wide array of physiological pathways. Its inherent structural features, including a basic nitrogen atom and the conformational flexibility of the piperidine ring, allow for versatile modifications and the precise spatial orientation of pharmacophoric groups. This enables high-affinity interactions with a diverse range of biological targets, leading to potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the 4-aminopiperidine core, detailing its role in FDA-approved therapeutics and its application in the development of novel drug candidates. The guide further presents quantitative bioactivity data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.

The 4-Aminopiperidine Scaffold in FDA-Approved Pharmaceuticals

The versatility of the 4-aminopiperidine moiety is underscored by its incorporation into drugs approved by the U.S. Food and Drug Administration (FDA). A notable example is Difelikefalin (Korsuva™) , a kappa-opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis. The chemical structure of difelikefalin features a 4-aminopiperidine-4-carboxylic acid component, which has been demonstrated to be crucial for its potent KOR agonist activity[1].

Diverse Pharmacological Activities of 4-Aminopiperidine Derivatives

The 4-aminopiperidine scaffold has been successfully employed to develop potent and selective modulators of various biological targets, leading to a broad spectrum of pharmacological activities.

N-type Calcium Channel Blockers for Pain Management

Derivatives of 4-aminopiperidine have been investigated as potent blockers of N-type (Cav2.2) voltage-gated calcium channels, which play a crucial role in the transmission of pain signals in the nervous system[2]. By inhibiting the influx of calcium ions into presynaptic nerve terminals, these compounds can modulate the release of neurotransmitters involved in nociception, offering a promising avenue for the development of novel analgesics[2].

CCR5 Antagonists for HIV-1 Inhibition

The 4-aminopiperidine scaffold is a key structural element in a class of potent C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host T-cells. By blocking the interaction between the viral gp120 envelope glycoprotein and the CCR5 co-receptor, these compounds effectively inhibit viral entry and replication. The 4-aminopiperidine moiety often serves as a central scaffold to which other pharmacophoric groups are attached, contributing to high-affinity binding to the receptor[3].

HCV Assembly Inhibitors

In the field of antiviral research, the 4-aminopiperidine scaffold has been identified as a key component of inhibitors of Hepatitis C Virus (HCV) assembly. High-throughput screening has led to the discovery of 4-aminopiperidine derivatives that potently inhibit HCV proliferation by disrupting the assembly and release of infectious viral particles[4].

Cognitive Enhancers

Certain 4-aminopiperidine analogues have demonstrated significant cognition-enhancing activity in preclinical models. These compounds are believed to exert their effects through the positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to synaptic plasticity and memory formation[5][6]. One such compound was found to be active at a dose of 0.01 mg/kg in a mouse passive avoidance test, highlighting the potential of this scaffold in developing treatments for cognitive deficits associated with neurodegenerative diseases[6].

Antifungal Agents

Recent studies have explored 4-aminopiperidine derivatives as a novel class of antifungal agents. These compounds have shown promising activity against clinically relevant fungal species, including Candida and Aspergillus. Their mechanism of action is thought to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane[7].

Quantitative Bioactivity Data

The following tables summarize the in vitro and in vivo activities of representative 4-aminopiperidine derivatives across various biological targets.

Table 1: In Vitro Bioactivity of 4-Aminopiperidine Derivatives

| Compound Class | Target | Assay | Test System | Activity (IC50/EC50) | Reference |

| N-type Calcium Channel Blocker | N-type Ca2+ Channel | Electrophysiology | Xenopus oocytes | 2.2 ± 0.6 µM | Not explicitly cited |

| CCR5 Antagonist | CCR5 | Receptor Binding | CHO cells | 10 nM | [8] |

| HCV Assembly Inhibitor | HCV Replication | Replicon Assay | Huh-7 cells | 2.09 µM | [4] |

| Antifungal Agent | Candida albicans | Broth Microdilution | - | MIC80: 1-4 µg/mL | Not explicitly cited |

| KOR Agonist | Kappa Opioid Receptor | Receptor Binding | - | EC50: 0.048 nM | [1] |

Table 2: In Vivo Bioactivity of 4-Aminopiperidine Derivatives

| Compound Class | Animal Model | Test | Route of Administration | Effective Dose | Reference |

| Cognition Enhancer | Mouse | Passive Avoidance Test | Intraperitoneal (i.p.) | 0.01 mg/kg | [6] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for N-type Calcium Channel Inhibition in PC12 Cells

This protocol describes the methodology for assessing the inhibitory activity of 4-aminopiperidine derivatives on N-type calcium channels expressed in PC12 cells.

Cell Culture:

-

PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Electrophysiological Recording:

-

Cells are plated on glass coverslips and allowed to adhere.

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

The extracellular solution contains (in mM): 130 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH.

-

The intracellular pipette solution contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 GTP, with the pH adjusted to 7.2 with CsOH.

-

Cells are held at a holding potential of -80 mV.

-

N-type calcium currents are elicited by depolarizing voltage steps to +20 mV for 200 ms.

-

Test compounds are perfused into the recording chamber at various concentrations.

-

The inhibition of the peak calcium current is measured and used to determine the IC50 value.

Luciferase-Based HCV Replicon Assay

This protocol details the procedure for evaluating the anti-HCV activity of 4-aminopiperidine compounds using a luciferase reporter replicon system.

Cell Culture and Transfection:

-

Huh-7 cells harboring a stable subgenomic HCV replicon with a luciferase reporter gene are maintained in DMEM supplemented with 10% FBS, non-essential amino acids, and G418.

-

Cells are seeded in 96-well plates.

-

After 24 hours, the cells are treated with serial dilutions of the test compounds.

Luciferase Assay:

-

After a 72-hour incubation period, the culture medium is removed, and the cells are lysed.

-

The luciferase substrate is added to the cell lysate.

-

Luminescence is measured using a luminometer.

-

The EC50 value, the concentration at which a 50% reduction in luciferase activity is observed, is calculated.

Mouse Passive Avoidance Test for Cognition Enhancers

This fear-motivated test is used to assess the effect of 4-aminopiperidine derivatives on long-term memory.

Apparatus:

-

A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

-

Training (Day 1):

-

A mouse is placed in the light compartment.

-

After a short habituation period, the door to the dark compartment is opened.

-

When the mouse enters the dark compartment, the door is closed, and a mild, brief electric foot shock is delivered.

-

-

Testing (Day 2):

-

24 hours after training, the mouse is again placed in the light compartment.

-

The latency to enter the dark compartment is recorded.

-

An increased latency to enter the dark compartment is indicative of improved memory of the aversive stimulus.

-

Test compounds are administered (e.g., intraperitoneally) at a specified time before the training session.

-

Signaling Pathways and Mechanisms of Action

CCR5 Signaling in HIV-1 Entry

The 4-aminopiperidine-based CCR5 antagonists function by allosterically inhibiting the binding of the HIV-1 envelope glycoprotein gp120 to the CCR5 co-receptor. This prevents the conformational changes in gp120 and the transmembrane protein gp41 that are necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry.

Caption: HIV-1 entry and the mechanism of CCR5 antagonists.

AMPA Receptor Signaling in Cognitive Enhancement

Positive allosteric modulators of AMPA receptors containing the 4-aminopiperidine scaffold are thought to enhance cognitive function by potentiating glutamatergic neurotransmission. By binding to an allosteric site on the AMPA receptor, these compounds slow the receptor's desensitization and/or deactivation, leading to an increased influx of Na+ and Ca2+ ions in response to glutamate. This enhanced synaptic transmission is believed to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

References

- 1. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Investigating the Role of AMPA Receptors in Learning and Memory [escholarship.org]

- 6. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Aminopiperidine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-aminopiperidine-4-carboxylic acid and its derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are integral to the development of novel therapeutics targeting a range of conditions, including neurological disorders, infectious diseases, and fungal infections. This document details their synthesis, physicochemical properties, biological activities, and mechanisms of action, presenting quantitative data in structured tables and outlining detailed experimental methodologies.

Core Concepts and Applications

This compound is a cyclic α,α-disubstituted amino acid. Its rigid structure and the presence of both amino and carboxylic acid functional groups make it a versatile building block in the synthesis of complex bioactive molecules and peptide mimetics.[1][2] The piperidine ring is a common motif in many pharmaceuticals, and derivatives of this core structure have been investigated for a wide array of therapeutic applications.[3]

Key application areas include:

-

Neurological Disorders: Derivatives have been developed as potent cognition enhancers and N-type calcium channel blockers for the management of neuropathic pain.[4][5]

-

Antiviral Agents: The 4-aminopiperidine scaffold is a key component in the synthesis of CCR5 antagonists, which are potent inhibitors of HIV-1 entry into host cells.[6]

-

Antifungal Agents: Certain 4-aminopiperidine derivatives have demonstrated significant antifungal activity, targeting ergosterol biosynthesis.[3]

-

Peptide Synthesis: The unique conformational properties of this amino acid analog are utilized to create water-soluble, highly helical peptides.[7]

Physicochemical Properties

The physicochemical properties of this compound and its protected derivatives are crucial for their handling, reactivity, and pharmacokinetic profiles. A summary of key properties is provided below.

| Property | This compound | 1-Boc-4-aminopiperidine-4-carboxylic acid |

| CAS Number | 40951-39-1 | 183673-71-4 |

| Molecular Formula | C₆H₁₂N₂O₂ | C₁₁H₂₀N₂O₄ |

| Molecular Weight | 144.17 g/mol | 244.29 g/mol |

| Melting Point | >300 °C | 289-294 °C |

| Solubility | Soluble in water | Soluble in methanol |

Biological Activity and Quantitative Data

The biological activities of this compound derivatives have been quantified in various assays. The following tables summarize some of the key findings.

Antifungal Activity

A study on novel 4-aminopiperidine derivatives identified compounds with potent antifungal activity against various fungal strains. The mechanism of action is believed to be the inhibition of ergosterol biosynthesis.[3]

| Compound | R1 | R2 | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |

| 2b | Benzyl | n-Dodecyl | 2 | 4 |

| 3b | Phenethyl | n-Dodecyl | 1 | 2 |

| Amorolfine | - | - | 8 | >16 |

MIC: Minimum Inhibitory Concentration

N-type Calcium Channel Blockade

Certain 4-aminopiperidine derivatives have been shown to be selective blockers of N-type calcium channels, a key target for the treatment of chronic and neuropathic pain.

| Compound | Structure | N-type Ca2+ Channel Inhibition IC₅₀ (µM) |

| C101 | 4-fluorobenzyl-(1-(4-diethylamino)piperidin-4-yl)-(2-ethylbutyl)amine trihydrochloride | 2.2 ± 0.6 |

IC₅₀: Half-maximal Inhibitory Concentration[5]

CCR5 Antagonism

The 4-aminopiperidine scaffold is a key structural motif in a class of CCR5 receptor antagonists developed as anti-HIV-1 agents.

| Compound | Structure | CCR5 Antagonist Activity IC₅₀ (nM) |

| 1b | (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide | 10 |

IC₅₀: Half-maximal Inhibitory Concentration[8]

Experimental Protocols

The synthesis of this compound derivatives often involves multi-step procedures, including the use of protecting groups and key reactions like reductive amination and Curtius rearrangement.[3][6]

Example Protocol: Synthesis of 1-Boc-4-aminopiperidine

This protocol is based on a patented method for the preparation of a key intermediate.[9]

Step 1: Ketal Formation and Imine Generation

-

To a 1L three-necked flask, add N-benzyl-4-piperidone (189.2g, 1.00mol), p-toluenesulfonic acid (8.60g, 50mmol), triethyl orthoformate (296.4g, 2.00mol), and 400mL of ethanol.

-

Heat the mixture to reflux for 2 hours.

-

Evaporate the ethanol at normal pressure.

-

Add tert-butyl carbamate (128.9g, 1.10mol) and 600mL of toluene.

-

Heat the mixture to 90-110 °C and continue the reaction for 3 hours while evaporating the ethanol generated.

-

Monitor the reaction by GC until the residual raw material is less than 1%.

-

Cool the reaction mixture and concentrate the solvent under reduced pressure.

-

Add ethanol and cool to 0 °C with stirring for 1 hour to induce crystallization.

-

Filter the white solid product. Yield: 242.0g (83.9%).

Step 2: Pd/C Catalytic Hydrogenation Reduction

-

The imine product from Step 1 is subjected to Pd/C catalytic hydrogenation reduction to obtain 4-Boc-aminopiperidine. (Detailed conditions for this step can be found in the cited patent).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are achieved through their interaction with specific biological targets and modulation of downstream signaling pathways.

N-type Calcium Channel Blockade in Neuropathic Pain

In neuropathic pain, there is an upregulation of N-type calcium channels (CaV2.2) at the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[10][11] This leads to an increased influx of calcium upon depolarization, resulting in excessive release of neurotransmitters such as glutamate, substance P, and CGRP, which transmit pain signals.[11][12] 4-Aminopiperidine-based N-type calcium channel blockers physically obstruct the channel, preventing calcium influx.[5] This, in turn, reduces neurotransmitter release and dampens the transmission of pain signals, leading to an analgesic effect.[11][12]

Caption: N-type calcium channel blockade by 4-aminopiperidine derivatives.

CCR5 Antagonism in HIV-1 Entry Inhibition

The C-C chemokine receptor type 5 (CCR5) is a coreceptor used by the most commonly transmitted strains of HIV-1 to enter host T-cells.[6] The viral envelope glycoprotein gp120 binds to the CD4 receptor on the T-cell surface, which induces a conformational change in gp120, allowing it to then bind to CCR5. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cell. 4-Aminopiperidine-based CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[13] This binding induces a conformational change in the receptor that prevents its interaction with the viral gp120, thereby blocking the fusion process and inhibiting viral entry.[13]

Caption: CCR5 antagonism by 4-aminopiperidine derivatives in HIV-1 entry.

Conclusion

This compound and its derivatives represent a privileged scaffold in modern drug discovery. Their synthetic tractability and the diverse range of biological activities exhibited by their analogs continue to make them attractive starting points for the development of novel therapeutic agents. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the potential of this versatile class of compounds.

References

- 1. This compound | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Pathophysiology of neuropathic pain: voltage-gated sodium and calcium channels (Chapter 6) - Neuropathic Pain [cambridge.org]

- 12. N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain [explorationpub.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 4-Aminopiperidine-4-carboxylic Acid: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of 4-Aminopiperidine-4-carboxylic acid, a valuable building block for drug development and peptide chemistry. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive, step-by-step guide to its preparation. This document summarizes a multi-step synthesis involving the formation of a hydantoin intermediate, followed by protection and subsequent hydrolysis, as well as alternative synthetic strategies.

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial scaffold in the design of novel therapeutics and peptidomimetics. Its rigid cyclic structure imparts conformational constraint, which can lead to enhanced binding affinity and metabolic stability in drug candidates. This guide details a reliable synthetic route starting from 4-piperidone, along with key alternative methods such as the Strecker and Bucherer-Bergs syntheses.

Multi-Step Synthesis from 4-Piperidone

A common and effective route to this compound involves the initial formation of a spirohydantoin, followed by N-protection of the piperidine nitrogen, hydrolysis of the hydantoin ring, and a final deprotection step. This method allows for the synthesis of orthogonally protected derivatives suitable for further elaboration.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

This initial step involves a Bucherer-Bergs reaction to form the hydantoin ring system from 4-piperidone.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-piperidone monohydrate hydrochloride (1 equivalent) and ammonium carbonate (2.15 equivalents) in a mixture of methanol and deionized water.

-

Addition of Cyanide: Stir the mixture at room temperature until all solids dissolve. Carefully add a solution of potassium cyanide (2.1 equivalents) in deionized water dropwise to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Seal the flask and stir the reaction mixture at room temperature for 48 hours.

-

Work-up and Isolation: Concentrate the reaction mixture by rotary evaporation. Cool the resulting solution to 10°C to precipitate the product. Collect the white solid by suction filtration and wash with deionized water.

Protocol 2: Synthesis of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl)hydantoin)

The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.

-

Reaction Setup: Suspend Piperidine-4-spiro-5'-hydantoin (1 equivalent) in a suitable solvent such as dichloromethane.

-

Addition of Reagents: Add triethylamine (1 equivalent) to the suspension and stir for 30 minutes. Add di-tert-butyl dicarbonate (4 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 72 hours. Additional portions of DMAP may be added at 12-hour intervals to drive the reaction to completion.

-

Isolation: Collect the resulting solid by suction filtration.

Protocol 3: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

The hydantoin ring is hydrolyzed to yield the amino acid.

-

Reaction Setup: Suspend the N-Boc protected hydantoin (1 equivalent) in a mixture of tetrahydrofuran (THF) and a 2.0M potassium hydroxide solution.

-

Reaction: Stir the mixture for 4 hours at room temperature.

-

Work-up: Pour the reaction mixture into a separatory funnel and separate the aqueous layer.

-

Purification: Wash the aqueous phase with an organic solvent like ethyl acetate. Neutralize the aqueous phase with aqueous hydrochloric acid to precipitate the zwitterionic amino acid.

-

Isolation: Filter the white solid and dry under reduced pressure.

Protocol 4: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to afford the title compound.

-

Reaction Setup: Dissolve the 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.

-

Acidic Cleavage: Add an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[1]

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Isolation: Remove the solvent and excess acid under reduced pressure to yield the desired product, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Alternative Synthetic Routes

While the multi-step synthesis from 4-piperidone is robust, other methods can also be employed.

-

Strecker Synthesis: This classic method for amino acid synthesis can be adapted for this compound. It involves the reaction of an N-protected 4-piperidone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[2]

-

Bucherer-Bergs Reaction: As demonstrated in the first step of the detailed protocol, this reaction directly converts a ketone (N-protected 4-piperidone) into a spirohydantoin using potassium cyanide and ammonium carbonate.[3][4] Subsequent hydrolysis of the hydantoin yields the target amino acid.

-

Curtius Rearrangement: An alternative approach involves the Curtius rearrangement of an appropriately substituted piperidine derivative as a key step to introduce the amine functionality.[5]

Data Summary

The following table summarizes typical yields for the multi-step synthesis of the protected intermediate, 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid.

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Hydantoin Formation | 4-Piperidone Monohydrate HCl | Piperidine-4-spiro-5'-hydantoin | 64-68 |

| 2. Boc Protection | Piperidine-4-spiro-5'-hydantoin | 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(Boc)hydantoin) | 83-90 |

| 3. Hydrolysis | N-Boc Protected Hydantoin | 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid | 64-68 |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a key building block in modern drug discovery. By offering both a step-by-step guide and an overview of alternative methods, researchers are equipped with the necessary information to produce this valuable compound for their specific research needs.

References

Application Notes and Protocols: Synthesis of 4-Aminopiperidine-4-carboxylic Acid via the Ugi Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminopiperidine-4-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the Ugi four-component reaction (Ugi-4CR). The Ugi reaction offers an efficient, one-pot approach to this cyclic α,α-disubstituted amino acid derivative, which is a key building block in the development of novel therapeutics, including opioid analgesics.[1][2] This protocol outlines the use of a protected 4-piperidone, an ammonia surrogate, an isocyanide, and a carboxylic acid in the Ugi-4CR, followed by a deprotection step to yield the target compound.

Introduction

The this compound framework is a critical structural motif found in various biologically active molecules.[2] Traditional multi-step syntheses of this scaffold can be time-consuming and labor-intensive. The Ugi four-component reaction, a cornerstone of multicomponent reaction (MCR) chemistry, provides a convergent and atom-economical alternative for the rapid assembly of complex molecules.[1][3][4] The reaction involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[3][4] By employing a protected 4-piperidone as the ketone component and an ammonia equivalent as the amine source, the Ugi reaction can be strategically applied to construct the this compound backbone. Subsequent removal of the protecting group furnishes the desired product.

Reaction Principle

The synthesis proceeds in two key stages:

-

Ugi Four-Component Reaction: An N-protected 4-piperidone is reacted with an ammonia source, an isocyanide, and a carboxylic acid in a suitable solvent. This one-pot reaction forms a protected N-acyl-4-aminopiperidine-4-carboxamide intermediate.

-

Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions to yield this compound.

The general mechanism of the Ugi reaction involves the initial formation of an imine from the ketone and amine, which is then protonated by the carboxylic acid. The isocyanide undergoes a nucleophilic attack on the iminium ion, followed by the addition of the carboxylate anion. An intramolecular acyl transfer (Mumm rearrangement) then leads to the stable α-acylamino carboxamide product.[2][4]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-aminopiperidine-4-carboxamide derivative via Ugi Reaction

This protocol describes the Ugi reaction using N-Boc-4-piperidone, ammonium chloride as the ammonia source, a representative isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid (e.g., acetic acid).

Materials:

-

N-Boc-4-piperidone

-

Ammonium chloride (NH₄Cl)

-

tert-Butyl isocyanide

-

Acetic acid

-

Methanol (MeOH)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of N-Boc-4-piperidone (1.0 eq) in methanol (0.5 M), add ammonium chloride (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add acetic acid (1.1 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add tert-butyl isocyanide (1.0 eq) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected Ugi product.

Protocol 2: Deprotection of the N-Boc Group

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield this compound.

Materials:

-

N-Boc protected Ugi product from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Dissolve the N-Boc protected Ugi product (1.0 eq) in dichloromethane (0.2 M).

-

Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting crude product can be further purified by recrystallization or precipitation. For the hydrochloride salt, dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Data Presentation

Table 1: Representative Reactants for Ugi Synthesis of this compound Derivatives.

| Component | Example | Role in Reaction |

| Ketone | N-Boc-4-piperidone, N-Cbz-4-piperidone | Provides the piperidine backbone |

| Amine Source | Ammonium chloride, Ammonium hydroxide | Provides the 4-amino group |

| Isocyanide | tert-Butyl isocyanide, Cyclohexyl isocyanide | Carbon source for the carboxamide |

| Carboxylic Acid | Acetic acid, Propionic acid | Provides the acyl group and acts as a proton source |

Table 2: Summary of Reaction Conditions and Expected Outcomes.

| Step | Key Parameters | Typical Values | Expected Outcome | Reference Yield (for derivatives) |

| Ugi Reaction | Solvent | Methanol, Ethanol, TFE | Formation of protected intermediate | Good to excellent |

| Temperature | 0 °C to room temperature | |||

| Reaction Time | 18 - 48 hours | |||

| Deprotection (Boc) | Reagent | Trifluoroacetic acid (TFA) | Removal of the Boc protecting group | High |

| Solvent | Dichloromethane (DCM) | |||

| Temperature | 0 °C to room temperature |

Note: A 70% yield has been reported for a two-step synthesis of a carfentanil precursor using an Ugi reaction.[1]

Visualization

Ugi Reaction Mechanism

Caption: Mechanism of the Ugi four-component reaction.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Troubleshooting and Safety

-

Low Yield in Ugi Reaction: Ensure all reagents are pure and dry. The formation of the imine can be slow; consider extending the initial stirring time or gentle heating. The reaction is often concentration-dependent, so using a higher concentration of reactants may improve the yield.

-

Incomplete Deprotection: Monitor the reaction closely by TLC. If the reaction stalls, a slightly elevated temperature or longer reaction time may be necessary. Ensure a sufficient excess of the deprotecting agent is used.

-

Safety Precautions: Isocyanides are volatile and have a strong, unpleasant odor; they should be handled in a well-ventilated fume hood. Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses). Standard laboratory safety practices should be followed throughout the procedures.

Conclusion

The Ugi four-component reaction provides an efficient and versatile platform for the synthesis of this compound and its derivatives. This multicomponent approach allows for the rapid generation of molecular complexity from simple starting materials, making it a valuable tool in drug discovery and development. The protocols and data presented herein offer a comprehensive guide for researchers to successfully implement this methodology in their laboratories.

References

Application Notes and Protocols: Boc-Protection of 4-Aminopiperidine-4-carboxylic Acid

Introduction

4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a bifunctional molecule widely utilized as a crucial building block in medicinal chemistry and peptide synthesis.[1][][3] The presence of a piperidine scaffold is common in many biologically active compounds.[4] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability during synthetic transformations and allows for selective reactions at the amino and carboxylic acid functionalities.[1][] This protocol details the synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid from 4-aminopiperidine-4-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Reaction Data Summary

The following table summarizes the key quantitative data for the Boc-protection of this compound.

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1][5] |

| Reagent Equivalents | 1.2–1.5 equivalents | [1] |

| Base | Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (catalytic) | [1][5] |

| Base Equivalents | TEA: 154 mmol (for 770 mmol Boc₂O) / DMAP: 0.1–0.2 equivalents | [1][5] |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | [1] |

| Reaction Temperature | 0–25°C | [1] |

| Reaction Time | 6–12 hours (up to 72 hours in some preparations) | [1][5] |

| Atmosphere | Nitrogen | [1] |

| Typical Yield | 85–92% | [1] |

Experimental Protocol

This protocol describes a common method for the N-Boc protection of this compound.

Materials and Reagents:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)